Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate
Overview
Description
Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a nitroaniline moiety, and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Nitroaniline Intermediate: This step involves the nitration of aniline to produce nitroaniline.
Carbamoylation: The nitroaniline intermediate is then reacted with a fluorophenyl isocyanate to form the carbamoyl derivative.
Coupling with Piperidine: The carbamoyl derivative is coupled with a piperidine-3-carboxylate ester under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[2-[2-[(2-chlorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate
- Ethyl 1-[2-[2-[(2-bromophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate
Uniqueness
Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro and bromo analogs
Properties
IUPAC Name |
ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O6/c1-2-34-23(31)15-6-5-11-27(13-15)14-21(29)25-19-10-9-16(28(32)33)12-17(19)22(30)26-20-8-4-3-7-18(20)24/h3-4,7-10,12,15H,2,5-6,11,13-14H2,1H3,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUHPKSYORVBCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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